molecular formula C13H6I2N2O5 B11993524 Bis(4-iodo-3-nitrophenyl)methanone

Bis(4-iodo-3-nitrophenyl)methanone

Cat. No.: B11993524
M. Wt: 524.01 g/mol
InChI Key: SCBSJDSCYUMSHS-UHFFFAOYSA-N
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Description

Bis(4-iodo-3-nitrophenyl)methanone: is an organic compound with the molecular formula C13H6I2N2O5 It is characterized by the presence of two iodine atoms and two nitro groups attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-iodo-3-nitrophenyl)methanone typically involves the iodination and nitration of a benzophenone derivative. A common synthetic route includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: Bis(4-iodo-3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the iodine atoms.

    Reduction: Bis(4-amino-3-nitrophenyl)methanone.

    Oxidation: Products depend on the specific oxidizing conditions used.

Scientific Research Applications

Chemistry: Bis(4-iodo-3-nitrophenyl)methanone is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential as pharmaceuticals or biochemical probes.

Industry: In industrial settings, this compound may be used in the development of advanced materials, including polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Bis(4-iodo-3-nitrophenyl)methanone exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzophenone core. In reduction reactions, the nitro groups are converted to amino groups, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

    Bis(4-iodophenyl)methanone: Similar structure but lacks nitro groups.

    Bis(4-nitrophenyl)methanone: Similar structure but lacks iodine atoms.

    Bis(4-chloro-3-nitrophenyl)methanone: Contains chlorine instead of iodine.

Uniqueness: Bis(4-iodo-3-nitrophenyl)methanone is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various synthetic applications.

Properties

Molecular Formula

C13H6I2N2O5

Molecular Weight

524.01 g/mol

IUPAC Name

bis(4-iodo-3-nitrophenyl)methanone

InChI

InChI=1S/C13H6I2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H

InChI Key

SCBSJDSCYUMSHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])[N+](=O)[O-])I

Origin of Product

United States

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